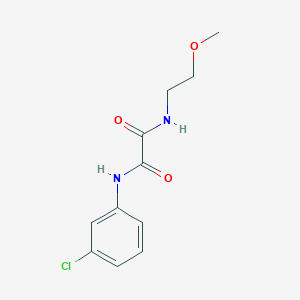![molecular formula C21H21NO2S B11644272 5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B11644272.png)
5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-ジメチル-2-[(2-フェニルスルファニルアニリノ)メチリデン]シクロヘキサン-1,3-ジオンは、シクロヘキサン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ジメチル基で置換されたシクロヘキサン環とフェニルスルファニルアニリン部分を含む独自の構造によって特徴付けられます。
準備方法
合成ルートと反応条件
5,5-ジメチル-2-[(2-フェニルスルファニルアニリノ)メチリデン]シクロヘキサン-1,3-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、5,5-ジメチルシクロヘキサン-1,3-ジオンと2-フェニルスルファニルアニリンを塩基性条件下で縮合させることです。この反応は、水酸化ナトリウムや炭酸カリウムなどの適切な塩基と、エタノールやメタノールなどの溶媒の存在下でしばしば行われます。反応混合物を還流加熱して、目的の生成物の形成を促進します。
工業的生産方法
この化合物の工業的生産は、同様の合成ルートをより大規模に用いる場合があります。このプロセスは、収率と純度が最適化され、一貫した生産を確保するために、しばしば連続フローリアクターと自動システムが用いられます。再結晶やクロマトグラフィーなどの精製工程は、高純度の化合物を得るために用いられます。
化学反応の分析
反応の種類
5,5-ジメチル-2-[(2-フェニルスルファニルアニリノ)メチリデン]シクロヘキサン-1,3-ジオンは、次のような様々な化学反応を起こす可能性があります。
酸化: フェニルスルファニル基は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: この化合物は、フェニルスルファニル基を除去するか、またはシクロヘキサン環を修飾するために還元することができます。
置換: 芳香族環は、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 炭素上のパラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的水素化を用いることができます。
置換: ニトロ化は、濃硝酸と濃硫酸の混合物を使用して行うことができます。一方、ハロゲン化は、ルイス酸触媒の存在下で、臭素や塩素などのハロゲンを用いて行うことができます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: 脱硫化された生成物または修飾されたシクロヘキサン誘導体。
置換: 芳香族環のニトロ誘導体またはハロゲン化誘導体。
科学的研究の応用
5,5-ジメチル-2-[(2-フェニルスルファニルアニリノ)メチリデン]シクロヘキサン-1,3-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 医薬品開発や医薬品化学など、潜在的な治療用途について探求されています。
産業: ポリマーや先端複合材料などの新しい材料の開発に利用されています。
作用機序
5,5-ジメチル-2-[(2-フェニルスルファニルアニリノ)メチリデン]シクロヘキサン-1,3-ジオンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用して、その活性を調節することがあります。フェニルスルファニル基は、酸化還元反応に関与し、細胞プロセスに影響を与える可能性があります。この化合物の構造は、水素結合、π-πスタッキング、疎水性相互作用など、様々な相互作用に関与することを可能にし、その生物学的効果に貢献しています。
類似化合物の比較
類似化合物
シクロヘキサン-1,3-ジオン誘導体: シクロヘキサン環構造が類似しているが、置換基が異なる化合物。
フェニルスルファニルアニリン誘導体: 芳香族構造が類似しているが、アニリン環上の置換基が異なる化合物。
独自性
5,5-ジメチル-2-[(2-フェニルスルファニルアニリノ)メチリデン]シクロヘキサン-1,3-ジオンは、シクロヘキサン環とフェニルスルファニルアニリン部分の組み合わせにより、独特です。この独自の構造は、他の類似化合物では見られない、明確な化学的性質と潜在的な用途をもたらします。電子供与基と電子求引基の両方が存在することで、様々な化学的および生物学的状況において、汎用性の高い反応性と機能性を発揮します。
類似化合物との比較
Similar Compounds
5,5-dimethyl-1,3-dioxan-2-one: A structurally similar compound with different functional groups.
Indane-1,3-dione: Another compound with a similar core structure but different substituents.
Uniqueness
5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C21H21NO2S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
3-hydroxy-5,5-dimethyl-2-[(2-phenylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H21NO2S/c1-21(2)12-18(23)16(19(24)13-21)14-22-17-10-6-7-11-20(17)25-15-8-4-3-5-9-15/h3-11,14,23H,12-13H2,1-2H3 |
InChIキー |
YEULRHIKYMEHDZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2SC3=CC=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)


![(2E)-5-(2-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644220.png)
![2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644226.png)

![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)
![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11644256.png)
![6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11644259.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11644261.png)
